Methyl 2-(difluoromethyl)benzoate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(difluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-13-9(12)7-5-3-2-4-6(7)8(10)11/h2-5,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOFBYAEKGHAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50700740 | |
| Record name | Methyl 2-(difluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018678-48-2 | |
| Record name | Methyl 2-(difluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50700740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Fluorinated Benzoate Esters in Chemical Research
The journey of fluorinated organic compounds began before the isolation of elemental fluorine itself. nih.gov One of the earliest reported syntheses of an organofluorine compound was the preparation of methyl fluoride (B91410) from dimethyl sulfate (B86663) in 1835. nih.gov However, it was the development of halogen exchange reactions, first reported by Borodin, that laid the groundwork for the broader introduction of fluorine into organic molecules, a technique now fundamental to the fluorochemical industry. nih.gov
The synthesis of aromatic compounds with fluorinated side chains was first reported in 1898 by Swarts. nih.gov The conversion of a trichloromethyl group (–CCl₃) on an aromatic ring to a trifluoromethyl group (–CF₃) using antimony trifluoride (SbF₃) was a significant step, later adapted for industrial applications using hydrogen fluoride (HF). nih.gov The first synthesis of an aryl carbon-fluorine (C-F) bond was achieved through diazofluorination. nih.gov
The study of fluorinated esters specifically gained traction with reports of their synthesis and properties. These esters were noted for being nonflammable, noncorrosive, nontoxic, and possessing high thermal and chemical stability, making them useful as lubricants, solvents, and reaction media. pdx.edu The synthesis of methyl benzoate (B1203000) compounds, in general, is a well-established process, typically achieved through the acid-catalyzed condensation of a benzoic acid with methanol. mdpi.comwikipedia.org Over the years, various catalysts, including solid acids like zirconium-based catalysts, have been developed to make this process more efficient and environmentally friendly. mdpi.com The introduction of fluorine atoms into the benzoate structure, a strategy widely used in medicinal chemistry, can significantly alter the biological and physicochemical properties of the parent molecule. alfa-chemistry.com
Significance of Difluoromethylation in Contemporary Organic and Medicinal Chemistry
The incorporation of fluorine-containing groups into organic molecules is a key strategy in modern drug design and materials science. nih.gov Among these, the difluoromethyl group (–CF₂H) has emerged as a particularly valuable moiety in recent years. alfa-chemistry.comnih.gov Its growing importance stems from a unique combination of properties that can enhance the performance of bioactive molecules. alfa-chemistry.comontosight.ai
A primary reason for the interest in the –CF₂H group is its role as a bioisostere for common functional groups such as hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups. nih.govacs.orgh1.co This means it can often replace these groups in a drug molecule without significantly altering its shape, while potentially improving its properties. The difluoromethyl group is considered a lipophilic hydrogen bond donor. acs.orgresearchgate.net The high electronegativity of the two fluorine atoms polarizes the C-H bond, enabling it to form hydrogen bonds, which can enhance binding affinity to biological targets. nih.govacs.orgresearchgate.net This hydrogen bonding capability is comparable to that of thiophenol and aniline (B41778) groups. acs.orgh1.co
Current Research Frontiers and Emerging Interests in Methyl 2 Difluoromethyl Benzoate Analogues
The unique properties of the difluoromethyl group have fueled significant research into the development of new and efficient methods for its introduction into organic molecules, a field known as difluoromethylation. researchgate.netrsc.org A major focus of current research is on "late-stage" difluoromethylation, which involves introducing the –CF₂H group at a late step in a synthetic sequence. rsc.orgcore.ac.uk This approach is highly valuable as it allows for the rapid generation of analogues of complex molecules, such as drug candidates, for biological evaluation. researchgate.net
Recent years have seen a surge in the development of novel difluoromethylation reagents and catalytic systems. rsc.orgrsc.org These include metal-based methods, particularly those using copper, for creating C-CF₂H bonds. rsc.org Radical-based methods, such as Minisci-type reactions, have also proven effective for the difluoromethylation of heteroaromatic compounds. rsc.orgnih.gov Researchers are exploring various strategies, including electrophilic, nucleophilic, and cross-coupling reactions, to construct C–CF₂H bonds. rsc.org
The interest in analogues of methyl 2-(difluoromethyl)benzoate is driven by the potential to create novel bioactive molecules. For instance, modifying the C-3 position of quinoxalin-2-ones with a difluoromethyl group is a strategy being explored to discover new lead compounds for drug development, given the wide range of biological activities associated with the quinoxalin-2-one scaffold. nih.gov The development of visible-light-driven photoredox catalysis offers a milder and more environmentally friendly approach to C-H difluoromethylation, further expanding the toolkit for creating these valuable compounds. nih.gov The ongoing development of these synthetic methodologies streamlines access to molecules of pharmaceutical relevance and is of great interest for process chemistry. rsc.org
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1018678-48-2 sigmaaldrich.com |
| Molecular Formula | C₉H₈F₂O₂ sigmaaldrich.com |
| Molecular Weight | 186.16 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Melting Point | 31-35 °C sigmaaldrich.com |
| Flash Point | 107.77 °C sigmaaldrich.com |
Table 2: Key Properties of the Difluoromethyl (–CF₂H) Group in Drug Design
| Property | Significance |
| Bioisosterism | Can act as a substitute for hydroxyl (–OH), thiol (–SH), or amine (–NH₂) groups. nih.govacs.org |
| Hydrogen Bond Donor | The polarized C-H bond can participate in hydrogen bonding, enhancing target affinity. nih.govacs.orgresearchgate.net |
| Lipophilicity Modulation | Increases lipophilicity, which can improve membrane permeability. alfa-chemistry.comontosight.aiacs.org |
| Metabolic Stability | The strong C-F bonds increase resistance to metabolic breakdown, potentially extending a drug's half-life. alfa-chemistry.comontosight.aimdpi.com |
Comprehensive Spectroscopic Characterization and Structural Analysis of Methyl 2 Difluoromethyl Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.
The ¹H NMR spectrum of Methyl 2-(difluoromethyl)benzoate provides information on the distribution and electronic environment of the hydrogen atoms. The aromatic region is expected to show complex splitting patterns due to the coupling between adjacent protons on the benzene (B151609) ring. The methyl ester protons will appear as a distinct singlet, while the proton of the difluoromethyl group will exhibit a characteristic triplet due to coupling with the two equivalent fluorine atoms.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.95 | Doublet | 1H | Aromatic H |
| ~7.65 | Triplet | 1H | Aromatic H |
| ~7.55 | Triplet | 1H | Aromatic H |
| ~7.45 | Doublet | 1H | Aromatic H |
| ~6.80 | Triplet (t) | 1H | CHF₂ |
| ~3.90 | Singlet | 3H | OCH₃ |
Note: The predicted chemical shifts for the aromatic protons are approximate and the actual spectrum may show more complex second-order effects.
The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal. The aromatic carbons will appear in the typical region for benzene derivatives, and their signals will be influenced by the electron-withdrawing nature of the ester and difluoromethyl groups. The difluoromethyl carbon will be identifiable by its characteristic triplet splitting pattern resulting from coupling with the two fluorine atoms.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~166.5 | Singlet | C=O |
| ~133.0 | Singlet | Aromatic C |
| ~131.5 | Singlet | Aromatic C |
| ~130.0 | Singlet | Aromatic C |
| ~129.0 | Singlet | Aromatic C |
| ~128.5 | Singlet | Aromatic C |
| ~126.0 | Singlet | Aromatic C |
| ~115.0 | Triplet (t) | CHF₂ |
| ~52.5 | Singlet | OCH₃ |
¹⁹F NMR spectroscopy is particularly useful for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms of the difluoromethyl group. This signal will be split into a doublet by the adjacent proton.
Predicted ¹⁹F NMR Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~-110 to -130 | Doublet (d) | CHF₂ |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including IR and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding arrangements.
The IR and Raman spectra of this compound will display characteristic absorption and scattering bands corresponding to the various vibrational modes of the molecule. The most prominent feature in the IR spectrum is expected to be the strong absorption from the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester will also be present. The aromatic ring will give rise to several characteristic bands, including C-H stretching and C=C stretching vibrations.
Predicted Key IR and Raman Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |
| ~3100-3000 | Medium | Medium | Aromatic C-H Stretch |
| ~2960 | Medium | Medium | Methyl C-H Stretch |
| ~1720 | Strong | Medium | C=O Stretch (Ester) |
| ~1600, 1585, 1450 | Medium to Weak | Medium to Strong | Aromatic C=C Stretch |
| ~1280, 1130 | Strong | Medium | C-O Stretch (Ester) |
| ~1100-1000 | Strong | Weak | C-F Stretch |
The presence of the difluoromethyl group introduces specific vibrational modes that can be observed in the IR and Raman spectra. The C-F stretching vibrations are typically found in the region of 1100-1000 cm⁻¹ and are expected to be strong in the IR spectrum. The C-H stretching of the difluoromethyl group will likely be observed in the region of 3000-2900 cm⁻¹. The bending vibrations of the CHF₂ group will appear at lower frequencies in the fingerprint region of the spectra. The analysis of these fluoro-substituent frequencies provides direct evidence for the presence and environment of the difluoromethyl group within the molecule.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
The electronic absorption and emission properties of this compound are dictated by the electronic transitions within the benzene ring and the influence of the ester and difluoromethyl substituents.
Electronic Transition Analysis
The UV-Vis spectrum of this compound is expected to arise from π → π* transitions within the aromatic ring. These transitions are characteristic of benzene and its derivatives. The presence of the electron-withdrawing difluoromethyl group and the carbonyl group of the ester will likely influence the energy and intensity of these transitions.
Studies on various methyl benzoate (B1203000) derivatives have shown that substituents can significantly affect their absorption spectra bohrium.comnih.gov. For instance, electron-donating groups can cause a red-shift (bathochromic shift) in the absorption maxima, while electron-withdrawing groups typically induce a blue-shift (hypsochromic shift). Therefore, the difluoromethyl group in this compound is anticipated to cause a slight hypsochromic shift compared to unsubstituted methyl benzoate.
Fluorescence in methyl benzoate derivatives often originates from the first excited singlet state (S1) to the ground state (S0) transition. The fluorescence quantum yield and lifetime are sensitive to the molecular structure and its environment bohrium.com. For this compound, fluorescence, if observable, would likely be weak due to the presence of the fluorine atoms, which can promote non-radiative decay pathways.
Solvent Effects on Spectroscopic Profiles
The polarity of the solvent can influence the UV-Vis and fluorescence spectra of aromatic esters. For methyl benzoate derivatives, changes in solvent polarity can lead to shifts in the absorption and emission maxima, a phenomenon known as solvatochromism. This effect is generally more pronounced for molecules with a significant change in dipole moment upon electronic excitation.
In the case of this compound, increasing solvent polarity may lead to a stabilization of the excited state, potentially causing a red-shift in the fluorescence emission spectrum. However, without experimental data, the exact nature and magnitude of these solvent effects remain speculative. Studies on similar compounds have demonstrated that the polarity of the medium does not always significantly affect the radiative transition probability bohrium.comnih.gov.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound (C₉H₈F₂O₂), the calculated molecular weight is approximately 186.16 g/mol sigmaaldrich.com.
The fragmentation of esters in mass spectrometry often involves characteristic cleavage patterns. For aromatic esters, common fragmentation pathways include the loss of the alkoxy group (-OCH₃) or the entire ester group (-COOCH₃). The fragmentation of this compound under electron ionization (EI) would likely exhibit the following key fragments:
Molecular Ion Peak [M]⁺• : The intact molecule with one electron removed, with an m/z corresponding to the molecular weight.
Loss of the Methoxy (B1213986) Radical : A prominent peak corresponding to the loss of •OCH₃ (31 Da), resulting in a benzoyl cation derivative with the difluoromethyl group.
Loss of the Difluoromethyl Radical : Cleavage of the C-C bond between the aromatic ring and the difluoromethyl group, leading to the loss of a •CHF₂ radical (51 Da).
Formation of the Benzoyl Cation : A fragment corresponding to [C₆H₄CO]⁺, which may subsequently lose CO.
A hypothetical fragmentation pattern is presented in the table below.
| Fragment Ion | m/z (mass-to-charge ratio) | Possible Structure |
| [C₉H₈F₂O₂]⁺• | 186 | Molecular Ion |
| [C₈H₅F₂O]⁺ | 155 | [M - OCH₃]⁺ |
| [C₈H₈FO₂]⁺ | 155 | [M - F]⁺ |
| [C₉H₇F₂O₂]⁺ | 185 | [M - H]⁺ |
| [C₇H₅O]⁺ | 105 | [C₆H₄CO]⁺ |
| [C₆H₅]⁺ | 77 | Phenyl Cation |
Single Crystal X-ray Diffraction (SCXRD) Studies
Single crystal X-ray diffraction (SCXRD) provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. As of now, no public crystal structure data for this compound is available.
Determination of Three-Dimensional Molecular Structure
Based on the analysis of related compounds, the molecule of this compound would consist of a planar benzene ring substituted with a methyl ester group and a difluoromethyl group at the ortho position. The presence of the bulky difluoromethyl group might induce some steric strain, potentially causing a slight torsion angle between the plane of the benzene ring and the ester group.
Analysis of Crystal Packing and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. For this compound, weak C-H···O and C-H···F hydrogen bonds are expected to play a significant role in the crystal packing. The fluorine atoms of the difluoromethyl group and the oxygen atoms of the ester group can act as hydrogen bond acceptors.
Characterization of Hydrogen Bonding Networks and Supramolecular Assemblies
The molecular structure of this compound, featuring a difluoromethyl group (-CHF₂) and a methyl ester group (-COOCH₃) on a benzene ring, presents several possibilities for the formation of hydrogen bonds and other non-covalent interactions, which in turn dictate its supramolecular assembly.
The primary hydrogen bond donor in this molecule is the C-H bond of the difluoromethyl group. The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, making the hydrogen atom sufficiently acidic to participate in hydrogen bonding. The primary hydrogen bond acceptors are the oxygen atoms of the carbonyl group and the methoxy group of the ester functionality.
It is anticipated that the most significant intermolecular interaction would be a C-H···O hydrogen bond . Specifically, the hydrogen atom of the difluoromethyl group of one molecule would interact with one of the oxygen atoms of the ester group of a neighboring molecule. This type of interaction is a well-established motif in the crystal engineering of organic compounds.
Based on these potential interactions, several supramolecular motifs can be postulated. The C-H···O hydrogen bonds could lead to the formation of one-dimensional chains or dimeric structures. For instance, two molecules could be linked through a pair of C-H···O bonds, forming a centrosymmetric dimer. These primary structural motifs could then be further organized into two- or three-dimensional networks through the weaker C-H···F and other van der Waals interactions.
The interplay between these different types of hydrogen bonds, along with steric considerations of the bulky difluoromethyl and methyl ester groups, would determine the final, most thermodynamically stable crystal packing. A detailed analysis of these networks, including precise bond lengths, angles, and energies, awaits experimental determination through single-crystal X-ray diffraction studies.
| Potential Intermolecular Interactions in this compound | |
| Interaction Type | Donor |
| Strong Hydrogen Bond | C-H (of -CHF₂) |
| Weak Hydrogen Bond | C-H (aromatic) |
| Weak Hydrogen Bond | C-H (of -CH₃) |
| van der Waals Forces | All atoms |
Computational Chemistry and Theoretical Modeling of Methyl 2 Difluoromethyl Benzoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For methyl 2-(difluoromethyl)benzoate, DFT calculations offer a robust framework for understanding its fundamental chemical properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the most stable three-dimensional structure. The primary conformational flexibility in this molecule arises from the rotation around the C(aryl)-C(ester) and C(ester)-O(methyl) bonds, as well as the orientation of the difluoromethyl group.
Computational studies on similar molecules, such as methyl benzoate (B1203000), have shown that the ester group tends to be coplanar with the benzene (B151609) ring to maximize conjugation. researchgate.netnih.gov However, the presence of the ortho-difluoromethyl group introduces steric hindrance, which may lead to a non-planar arrangement. Conformational analysis typically involves systematically rotating key dihedral angles to map the potential energy surface and identify low-energy conformers. researchgate.net For instance, in related 2-substituted methyl benzoates, both planar and non-planar conformations have been identified, with the relative stability depending on the nature of the substituent. scilit.com
Table 1: Predicted Key Dihedral Angles for Low-Energy Conformers of this compound
| Dihedral Angle | Predicted Value (degrees) | Notes |
| C(aryl)-C(aryl)-C(ester)=O | ~0 or ~180 | Defines the orientation of the carbonyl group relative to the ring. Steric clash with the difluoromethyl group might favor a slightly twisted conformation. |
| C(aryl)-C(ester)-O(methyl)-C(methyl) | ~0 or ~180 | Determines the position of the methyl group of the ester. |
| C(aryl)-C(aryl)-C(difluoromethyl)-H | Varied | Describes the rotation of the difluoromethyl group. |
Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potentials)
The electronic structure of a molecule dictates its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govmuni.cz A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the electron-withdrawing nature of both the ester and difluoromethyl groups is expected to lower the energy of the LUMO, potentially resulting in a moderate HOMO-LUMO gap.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps in identifying the electrophilic and nucleophilic sites. researchgate.net In this compound, the oxygen atoms of the carbonyl group would exhibit a negative potential (red regions), indicating their susceptibility to electrophilic attack. The hydrogen atoms of the benzene ring and the difluoromethyl group would show a positive potential (blue regions), suggesting their vulnerability to nucleophilic attack.
Table 2: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -7.0 to -8.0 eV | Relates to the electron-donating ability. |
| LUMO Energy | ~ -1.5 to -2.5 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | ~ 5.0 to 6.0 eV | Indicates chemical reactivity and stability. muni.cz |
| Dipole Moment | ~ 2.5 to 3.5 D | Reflects the overall polarity of the molecule. |
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations can accurately predict various spectroscopic parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. ijcce.ac.ir For this compound, predicting ¹H, ¹³C, and ¹⁹F NMR spectra is crucial for its characterization. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the substituents. The ¹⁹F NMR chemical shift is particularly sensitive to the electronic environment of the difluoromethyl group. researchgate.net
Harmonic vibrational frequency calculations can predict the infrared (IR) spectrum of the molecule. nih.gov The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. Key vibrational modes for this compound would include the C=O stretching of the ester group, C-F stretching of the difluoromethyl group, and various C-H and C-C vibrations of the aromatic ring. researchgate.net
Table 3: Predicted Spectroscopic Data for this compound
| Spectrum | Signal | Predicted Chemical Shift / Wavenumber | Notes |
| ¹H NMR | Aromatic Protons | 7.4 - 8.1 ppm | Influenced by ortho, meta, and para positioning relative to the substituents. |
| ¹H NMR | Methyl Protons | ~3.9 ppm | Typical for a methyl ester. rsc.org |
| ¹H NMR | CHF₂ Proton | 6.5 - 7.5 ppm (triplet) | Characteristic for a difluoromethyl group attached to an aromatic ring. |
| ¹³C NMR | Carbonyl Carbon | 165 - 168 ppm | Typical for a benzoate ester. rsc.org |
| ¹³C NMR | Aromatic Carbons | 125 - 135 ppm | Chemical shifts depend on the substitution pattern. |
| ¹⁹F NMR | CHF₂ | -90 to -130 ppm | Highly dependent on the computational method and reference standard. |
| IR | C=O Stretch | 1720 - 1740 cm⁻¹ | Strong absorption, characteristic of the ester group. |
| IR | C-F Stretch | 1050 - 1150 cm⁻¹ | Typically strong absorptions. |
Natural Bonding Orbital (NBO) Analysis for Charge Delocalization
Natural Bonding Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule in terms of localized bonds and lone pairs, which corresponds to the Lewis structure representation. wikipedia.org This analysis can quantify the delocalization of electron density from occupied Lewis-type orbitals (donors) to unoccupied non-Lewis-type orbitals (acceptors). For this compound, NBO analysis can reveal hyperconjugative interactions between the C-F bonds of the difluoromethyl group and the π-system of the benzene ring, as well as the delocalization involving the ester group. wisc.edu This provides insights into the stability of the molecule arising from these electronic interactions.
Table 4: Hypothetical NBO Analysis Results for Key Interactions in this compound
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| π(C-C) of ring | π(C-C) of ring | High |
| Lone Pair (O of C=O) | π(C-aryl) | Moderate |
| σ(C-H of ring) | σ(C-C of ring) | Low to Moderate |
| σ(C-F) | σ(C-aryl) | Low |
Molecular Dynamics Simulations for Conformational Space Exploration
While DFT calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations can explore the conformational space of a molecule in a dynamic environment, such as in a solvent. frontiersin.org An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules over time.
This approach would allow for the observation of conformational transitions and the determination of the relative populations of different conformers at a given temperature. It can also provide insights into the solvation structure around the molecule and the dynamics of intramolecular motions, such as the rotation of the ester and difluoromethyl groups.
Synthetic Utility and Functional Applications of Methyl 2 Difluoromethyl Benzoate As a Chemical Building Block
Precursor in Pharmaceutical Synthesis
The introduction of fluorine and fluorinated groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The difluoromethyl group, in particular, is recognized as a lipophilic bioisostere for hydroxyl, thiol, and amine functionalities, capable of participating in hydrogen bonding interactions. google.com This has led to the increasing use of synthons containing the difluoromethyl moiety in the design of novel therapeutic agents.
Intermediate for Complex Drug Molecules
Methyl 2-(difluoromethyl)benzoate serves as a key intermediate in the synthesis of more complex drug molecules. Its ester functionality can be readily hydrolyzed to the corresponding 2-(difluoromethyl)benzoic acid, which is a versatile precursor for a variety of chemical transformations. nih.govresearchgate.net This carboxylic acid can then be coupled with other molecular fragments to construct the core structures of pharmacologically active compounds.
A related compound, methyl 2-chloro-4-(difluoromethoxy)benzoate, highlights the utility of such substituted benzoates as intermediates in the synthesis of complex organic molecules for pharmaceutical applications. google.com The strategic placement of the difluoromethyl group can significantly influence the biological activity of the final drug product.
Synthesis of Bioactive Scaffolds
The 2-(difluoromethyl)benzoyl moiety, derived from this compound, is a valuable component in the construction of various bioactive heterocyclic scaffolds.
Pyrazolo[1,5-a]pyrimidine derivatives: This class of compounds is of significant interest in drug discovery due to their diverse pharmacological activities, including their role as protein kinase inhibitors in cancer therapy. rsc.org While direct synthesis from this compound is not extensively documented, the corresponding 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and 5-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid are known compounds, indicating the incorporation of the difluoromethylphenyl group into this scaffold. biosynth.combldpharm.com The general synthesis of pyrazolo[1,5-a]pyrimidines often involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. researchgate.net The use of a precursor like 2-(difluoromethyl)benzoic acid would allow for the introduction of the desired difluoromethylated phenyl group at a specific position on the pyrazole (B372694) or pyrimidine (B1678525) ring, leading to novel derivatives with potentially enhanced biological activity.
Quinoline-based compounds: Quinolines are another important class of heterocyclic compounds with a wide range of pharmaceutical applications. ajchem-a.com The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group. By utilizing 2-(difluoromethyl)benzoic acid, it is possible to synthesize precursor molecules that can then be cyclized to form quinoline structures bearing a difluoromethyl group. This substitution can be crucial for modulating the compound's interaction with biological targets.
Applications in Agrochemical Development
The strategic incorporation of fluorinated groups is also a key strategy in the development of modern agrochemicals to enhance their efficacy and metabolic stability in the environment. bldpharm.com
Building Block for Herbicides and Pesticides
Difluoromethylated aromatic compounds are increasingly utilized as building blocks for the synthesis of novel herbicides and pesticides. bldpharm.comgoogleapis.com The difluoromethyl group can significantly impact the biological activity of these agrochemicals. While direct applications of this compound are not widely reported, derivatives of benzoic acid are known to possess herbicidal properties. google.com Patents in the field of agrochemicals often describe the synthesis of complex molecules where a difluoromethylated phenyl ring is a key structural feature. For instance, a patent for pesticide preparations includes compounds with a difluoromethyl)-1-methyl isophthalic acid H-pyrazole-4-carboxamide structure, highlighting the importance of this moiety in creating active ingredients for crop protection. google.com
The development of new pesticides often involves the modification of existing scaffolds to improve performance and overcome resistance. The use of building blocks like this compound and its derivatives allows for the systematic exploration of the chemical space around a particular pharmacophore, leading to the discovery of more effective and environmentally benign agrochemicals.
Material Science Applications
The unique electronic properties of fluorinated organic molecules make them attractive candidates for applications in material science, particularly in the field of organic electronics.
Development of Semiconducting Polymers
While the direct application of this compound in semiconducting polymers is not yet widely documented in publicly available literature, the inclusion of fluorinated moieties in polymer backbones is a known strategy to tune their electronic properties. A patent for organic electronics materials describes the use of various functional groups to create semiconducting polymers for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). google.com The electron-withdrawing nature of the difluoromethyl group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a polymer, which are critical parameters for its performance as a semiconductor.
The synthesis of functional polymers often involves the polymerization of monomers containing specific functional groups. This compound, after suitable modification, could potentially be used as a monomer in the synthesis of novel semiconducting polymers with tailored electronic and physical properties for advanced material applications.
Integration into Liquid Crystal Materials
The incorporation of fluorinated moieties is a well-established strategy in the design of liquid crystal (LC) materials. tcichemicals.com These materials, which exhibit phases between conventional liquids and solid crystals, are foundational to display technologies. berkeley.edu The introduction of fluorine atoms can significantly alter properties such as dielectric anisotropy, viscosity, and mesophase stability. researchgate.net
Currently, there is limited specific research available in peer-reviewed literature detailing the direct synthesis and integration of this compound into liquid crystal structures. However, the investigation of related molecules, such as those containing trifluoromethyl (CF₃) groups or other fluorinated chains, is common. researchgate.net For these related compounds, the polarity and steric profile of the fluorinated group are known to influence the molecular arrangement and the temperature range of the liquid crystal phases. berkeley.eduresearchgate.net
Utilization in Solar Cell Technologies (e.g., Perovskite, Organic, Dye-Sensitized)
The development of next-generation solar cells relies on novel materials to improve efficiency and stability. Fluorinated organic molecules are frequently explored for their ability to tune electronic energy levels and passivate defects at material interfaces.
Organic Solar Cells (OSCs): In OSCs, the active layer typically consists of a bulk heterojunction of donor and acceptor materials. The performance is highly dependent on the molecular packing and energy levels of these components. Fluorination is a common strategy to lower the energy levels of acceptor molecules. Research on difluorobenzothiadiazole-based polymers has shown that fluorine substitution can significantly impact energy levels and photovoltaic properties. researchgate.netcanada.ca Although direct application of this compound is not documented, its structural motifs are relevant to the design of new donor or acceptor materials for organic photovoltaics. rsc.org
Dye-Sensitized Solar Cells (DSSCs): DSSCs utilize a molecular dye adsorbed onto a semiconductor surface to harvest light. whiterose.ac.ukbeloit.edu The design of the dye is critical for efficient light absorption and electron injection. nih.gov Research into pyranylidene/trifluoromethylbenzoic acid-based chromophores has demonstrated that the trifluoromethyl group can enhance molar extinction coefficients and reduce charge recombination processes, ultimately influencing the solar cell's performance. While this research used a trifluoromethylbenzoic acid derivative and not this compound specifically, it highlights the potential role of fluorinated benzoates in optimizing dye sensitizers.
Design of Supramolecular Host Materials
Supramolecular chemistry involves the study of systems composed of multiple molecules linked by non-covalent interactions. Host-guest chemistry, a central concept in this field, uses larger "host" molecules with cavities to encapsulate smaller "guest" molecules. mdpi.com This can alter the guest's properties and is useful in sensing, catalysis, and drug delivery.
There is a lack of specific studies on this compound as a guest or as a building block for host materials. However, research on other methyl benzoate (B1203000) derivatives shows their ability to interact with host molecules like cyclodextrins and serum albumin. mdpi.com Furthermore, the crystal structure of a related compound, Methyl 2-[4-(trifluoromethyl)phenylsulfanyl]benzoate, reveals a three-dimensional supramolecular structure formed through weak C-H···O hydrogen bonds and C-H···π interactions. This indicates that the benzoate moiety, even with fluorinated substituents, can participate in the formation of complex, ordered solid-state assemblies.
Derivatization Reagent for Solubility Modulation
The introduction of fluorine atoms into organic molecules is a widely used strategy to modulate their physicochemical properties, including solubility. The high electronegativity and unique steric profile of fluorine can alter intermolecular interactions. In pharmaceutical and materials science, improving the solubility of a compound in specific organic solvents or aqueous media is often a critical step.
While there is no direct research demonstrating the use of this compound specifically as a derivatization reagent for solubility modulation, the known effects of fluorination suggest its potential in this area. Attaching this difluoromethyl-containing moiety to a larger, less soluble molecule could enhance its solubility in certain media, facilitating its processing or biological availability.
Protein Degrader Building Blocks in Chemical Biology
Targeted protein degradation using technologies like Proteolysis Targeting Chimeras (PROTACs) is a revolutionary approach in drug discovery. nih.gov PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the degradation of the target protein. researchgate.netmedchemexpress.com These molecules are typically constructed from three components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker connecting the two. medchemexpress.combroadpharm.com
The development of PROTACs relies on a toolbox of validated and well-characterized chemical building blocks for these components. nih.govbldpharm.com A thorough review of available scientific literature and chemical supplier databases does not indicate that this compound is currently utilized as a standard building block in the synthesis of PROTACs or other protein degraders. The design of effective degraders requires precise and predictable interactions, and the field currently relies on a more established set of fragments and linkers.
Biological Activity and Molecular Interactions of Methyl 2 Difluoromethyl Benzoate
Enzymatic Interactions and Metabolic Pathways
The chemical structure of methyl 2-(difluoromethyl)benzoate, featuring an ester group and a difluoromethyl group on a benzene (B151609) ring, makes it a substrate for various enzymatic reactions, leading to its metabolic transformation.
Esterase-Mediated Hydrolysis and Metabolite Formation
Esterases are enzymes that catalyze the hydrolysis of esters into their corresponding carboxylic acids and alcohols. In the case of this compound, esterase-mediated hydrolysis is a primary metabolic pathway. This reaction involves the cleavage of the ester bond, yielding 2-(difluoromethyl)benzoic acid and methanol. researchgate.net This process is analogous to the hydrolysis of other methyl benzoates, which can be catalyzed by acids or bases. researchgate.netnih.gov
The hydrolysis of esters is a fundamental biochemical reaction. researchgate.net For instance, the hydrolysis of methyl-2-[2′-oxo-3′-(2″-chloro-6″-fluorophenyl)propyl]benzoate has been studied, demonstrating the susceptibility of methyl benzoate (B1203000) derivatives to this type of reaction. evergreensinochem.com The presence of the difluoromethyl group may influence the rate of hydrolysis, but the fundamental reaction remains the same.
The primary metabolites formed from the esterase-mediated hydrolysis of this compound are:
| Precursor | Enzyme | Metabolite 1 | Metabolite 2 |
| This compound | Esterase | 2-(difluoromethyl)benzoic acid | Methanol |
Influence on Cellular Metabolism and Enzyme Kinetics
The metabolic fate of this compound extends beyond simple hydrolysis. The resulting metabolite, 2-(difluoromethyl)benzoic acid, can enter various cellular metabolic pathways. For example, studies on the metabolism of m-trifluoromethyl-benzoate by aerobic bacteria have shown that these compounds can be processed by enzymes such as benzoate 1,2-dioxygenase. nih.govrsc.org This suggests that the aromatic ring of 2-(difluoromethyl)benzoic acid could be a target for oxidative cleavage, leading to further degradation products.
The kinetics of enzymatic reactions involving benzoate derivatives have been a subject of research. For instance, the enzymatic synthesis of methyl benzoate using Candida rugosa lipase (B570770) has been optimized, providing insights into the enzyme's interaction with the benzoic acid substrate. sigmaaldrich.com Conversely, studies on the hydrolysis of various methyl benzoates have elucidated the kinetics of their breakdown. evergreensinochem.com The presence of the difluoromethyl group on the benzene ring can be expected to alter the enzyme kinetics compared to unsubstituted methyl benzoate, potentially affecting the binding affinity and turnover rate of metabolizing enzymes.
Antimicrobial Efficacy and Mechanisms
Preliminary investigations and studies on related compounds suggest that this compound may possess antimicrobial properties. Its efficacy is likely rooted in its chemical structure, which allows for interaction with and disruption of microbial cells.
Antibacterial Spectrum and Efficacy Studies (e.g., against Gram-positive bacteria)
While specific efficacy studies on this compound are not extensively documented, research on related benzoic acid derivatives provides a basis for its potential antibacterial activity. Benzoic acid and its derivatives are known to possess antimicrobial properties and are used as preservatives in food and cosmetics. nih.govresearchgate.net
Studies on various substituted benzoic acid derivatives have shown activity against a range of bacteria, including Gram-positive species like Staphylococcus aureus and Bacillus subtilis. nih.govmdpi.com For example, a study on 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives indicated that trifluoromethyl and trifluoromethoxy substitutions resulted in moderate activity against tested bacteria. nih.gov In contrast, another study on benzoic acid derivatives showed that the addition of hydroxyl and methoxyl groups could weaken the antibacterial effect against E. coli compared to benzoic acid itself. nih.gov The antibacterial activity of methyl benzoate against Staphylococcus aureus has also been noted. evergreensinochem.com
The potential antibacterial spectrum of this compound, based on related compounds, is summarized below:
| Bacterial Type | Representative Species | Activity of Related Benzoate Derivatives |
| Gram-positive | Staphylococcus aureus, Bacillus subtilis | Moderate to significant inhibition observed. nih.govmdpi.com |
| Gram-negative | Escherichia coli | Variable, with some derivatives showing activity. nih.gov |
Mechanisms of Microbial Membrane Disruption
The antimicrobial action of benzoate derivatives is often attributed to their ability to disrupt the integrity of the microbial cell membrane. evergreensinochem.com Benzoic acid itself can act as an antibacterial agent by transporting H+ ions into the bacterial cytoplasm, which disrupts cellular homeostasis. researchgate.net The lipophilic nature of the benzene ring allows these compounds to intercalate into the lipid bilayer of the cell membrane. This insertion can alter membrane fluidity and permeability, leading to the leakage of essential intracellular components and ultimately cell death. evergreensinochem.com
It is plausible that this compound follows a similar mechanism. The difluoromethyl group, being more lipophilic than a methyl group, may enhance the compound's ability to penetrate the cell membrane. rsc.org This increased membrane permeability could be a key factor in its antimicrobial efficacy.
β-Lactamase Inhibition Potential
β-lactamases are enzymes produced by some bacteria that confer resistance to β-lactam antibiotics like penicillins and cephalosporins. nih.govfrontiersin.org The search for effective β-lactamase inhibitors is a critical area of antibiotic research. researchgate.net
While there is no direct evidence of this compound acting as a β-lactamase inhibitor, some studies on related structures are noteworthy. For instance, research on 6-fluoropenicillanic acids as β-lactamase inhibitors has been conducted, indicating that fluorinated compounds are of interest in this area. nih.gov The study showed that the stereochemistry of the fluorine atom significantly impacted the inhibitory activity. nih.gov The general chemical space of β-lactamase inhibitors is broad and includes a variety of molecular scaffolds. frontiersin.org Given that some benzoate derivatives have been explored for their enzyme inhibitory potential, it is conceivable that this compound or its metabolites could interact with the active site of β-lactamases, but this remains a topic for future investigation.
Bioisosteric Applications in Drug Design
The difluoromethyl (CF₂H) group is a feature of significant interest in drug design, primarily for its role as a bioisostere that can enhance the pharmacological properties of a molecule. Its unique electronic and steric characteristics allow it to mimic other functional groups while improving metabolic stability, membrane permeability, and binding affinity. google.com
Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor
The difluoromethyl group is recognized as a unique "lipophilic hydrogen bond donor." google.com This dual character is highly valuable in medicinal chemistry. The high electronegativity of the two fluorine atoms polarizes the C-H bond, enabling it to act as a hydrogen bond donor. google.com This interaction, although weaker than that of traditional donors like hydroxyl (OH) or amine (NH) groups, is significant for molecular recognition at biological targets. nih.govresearchgate.net
Simultaneously, the fluorine atoms increase the lipophilicity of the moiety compared to a hydroxyl group. This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, potentially leading to better bioavailability. google.com Studies have shown that the hydrogen bond donating capacity of the difluoromethyl group is comparable to that of thiophenol or anilines. nih.govpreprints.org
| Property | Description | Significance in Drug Design |
|---|---|---|
| Hydrogen Bond Acidity (A) | Determined to be in the range of 0.085-0.126 for a series of difluoromethyl anisoles and thioanisoles. nih.govpreprints.org | Provides a quantitative measure of the group's ability to donate a hydrogen bond, allowing for rational drug design. nih.gov |
| Comparative Donor Strength | Similar to thiophenol, aniline (B41778), and amine groups; weaker than a hydroxyl group. nih.govpreprints.orggoogle.com | Allows for fine-tuning of binding interactions where a weaker hydrogen bond may be optimal. |
| Lipophilicity (ΔlogP) | The replacement of a methyl group with a difluoromethyl group (logP(XCF₂H) - logP(XCH₃)) results in a ΔlogP value spanning from -0.1 to +0.4. nih.govnih.govpreprints.org | Enhances the ability of a molecule to pass through lipid bilayers, potentially improving absorption and distribution. google.com |
Bioisosteric Replacement for Alcohols, Thiols, and Carbonyl Functionalities
The difluoromethyl group is widely regarded as an effective bioisostere for hydroxyl (alcohol) and thiol groups. google.com Bioisosteric replacement is a key strategy in drug discovery used to modify a lead compound to improve its properties while retaining its desired biological activity.
Replacement for Alcohols (OH): The CF₂H group can serve as a surrogate for a hydroxyl group, participating in hydrogen bonding while offering distinct advantages. researchgate.net It is significantly more lipophilic and is not susceptible to the same metabolic pathways, such as oxidation or glucuronidation, that can rapidly clear alcohol-containing compounds from the body. This can lead to improved metabolic stability and a longer duration of action. researchgate.net
Replacement for Thiols (SH): Similar to alcohols, thiols are prone to oxidation. Replacing a thiol group with a difluoromethyl group can enhance the metabolic stability of a drug candidate. nih.gov The CF₂H group mimics the hydrogen bond donating ability of the thiol group, allowing it to maintain key binding interactions. google.com
Replacement for Carbonyls: While the use of a difluoromethyl group as a direct bioisostere for a carbonyl functionality is less commonly cited, its electronic properties can be leveraged to influence adjacent groups in a way that might mimic certain interactions of a carbonyl. However, its primary and well-established role is as a replacement for hydroxyl and thiol moieties.
| Original Functional Group | Bioisosteric Replacement | Key Advantages of Replacement |
|---|---|---|
| Hydroxyl (-OH) | Difluoromethyl (-CF₂H) | Increased metabolic stability, enhanced lipophilicity, retention of hydrogen bond donor capability. researchgate.netgoogle.com |
| Thiol (-SH) | Difluoromethyl (-CF₂H) | Improved metabolic stability against oxidation, serves as a hydrogen bond donor. nih.govresearchgate.netgoogle.com |
Anti-Leishmanial Activity and Trypanothione (B104310) Reductase Inhibition
Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. A key target for anti-leishmanial drug development is the parasite's unique redox metabolism, which relies on the enzyme trypanothione reductase (TR). mdpi.com This enzyme is essential for the survival of the parasite within its human host, as it neutralizes oxidative stress generated by macrophages. nih.govplos.org Since TR is absent in humans, it is considered an attractive and specific drug target. mdpi.comnih.gov
The core structure of a substituted benzoate, as seen in this compound, is a feature of some compounds investigated for anti-leishmanial properties. For instance, derivatives of 2-(diethylamino)ethyl benzoate have been identified as inhibitors of Leishmania infantum trypanothione reductase. plos.orgmdpi.com One such compound, 2-(diethylamino)ethyl 4-((3-(4-nitrophenyl)-3-oxopropyl)amino)benzoate, was discovered through high-throughput screening and found to bind to a unique site at the entrance of the NADPH-binding cavity of TR, a feature not present in the homologous human enzyme, glutathione (B108866) reductase. plos.orgmdpi.com This binding mode prevents the reduction of trypanothione, impairing the parasite's defense against oxidative damage. plos.org
Furthermore, the presence of a fluorine-containing methyl group (trifluoromethyl or difluoromethyl) is a common feature in modern medicinal chemistry to enhance metabolic stability and binding affinity. Analogues containing a trifluoromethyl group, such as certain 2-(trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones, have demonstrated anti-leishmanial activity. nih.gov These compounds were effective against both the promastigote (insect stage) and amastigote (mammalian stage) forms of Leishmania mexicana and Leishmania braziliensis. nih.gov
The table below summarizes the activity of some analogous compounds against Leishmania species.
Table 1: Anti-leishmanial Activity of Analogous Compounds
| Compound Scaffold | Target Species | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 2-(Trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones (General) | L. mexicana (promastigotes) | IC₅₀ | 9.65 - 14.76 | nih.gov |
| 2-(Trifluoromethyl)benzo[b] nih.govnih.govnaphthyridin-4(1H)-ones (Compounds 1e, 1f, 1h) | L. mexicana (amastigotes) | LD₅₀ | 19 - 24 | nih.gov |
| N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) | L. mexicana (promastigotes) | IC₅₀ | 3.21 | mdpi.com |
| N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine (Compound 8) | L. mexicana (amastigotes) | IC₅₀ | 0.26 | mdpi.com |
| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives (Compounds 4b, 4c, 4e) | L. mexicana (promastigotes) | IC₅₀ | <10 | nih.gov |
These findings suggest that the combination of a benzoate-like structure and a difluoromethyl group in this compound could potentially confer inhibitory activity against trypanothione reductase, making it a candidate for investigation as an anti-leishmanial agent.
Broad-Spectrum Pharmacological Activities (Antifungal, Antihypertensive, Antiulcer, Antipsychotic, Antiviral) via Analogous Scaffolds
The substituted benzene ring is a ubiquitous scaffold in a vast array of therapeutic agents. By examining compounds with similar structural features, such as a substituted benzoate or related aromatic systems, we can infer potential, yet unproven, pharmacological activities for this compound.
Antifungal Activity
Derivatives of benzoates and related structures have shown promise as antifungal agents. For example, 2-acyl-1,4-benzohydroquinones have demonstrated activity against various Candida and filamentous fungi species. mdpi.com The activity of these compounds is influenced by the nature of the acyl group and the aromatic ring. mdpi.com Specifically, 2-octanoylbenzohydroquinone was identified as a highly active compound, with Minimum Inhibitory Concentration (MIC) values comparable to the standard drug amphotericin B against certain fungal strains. mdpi.com Other research has identified benzaldehydes that target cellular antioxidation as effective antifungal agents. nih.gov The presence of an ortho-hydroxyl group on the aromatic ring was found to increase antifungal activity. nih.gov
Table 2: Antifungal Activity of Selected Analogous Scaffolds
| Compound Scaffold | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-Octanoylbenzohydroquinone | Candida krusei | 2 | mdpi.com |
| 2-Octanoylbenzohydroquinone | Rhizopus oryzae | 4 | mdpi.com |
| 1,4-Benzoxazin-3-one derivative (Compound 5L) | Gibberella zeae | 20.06 (EC₅₀) | frontiersin.org |
| 1,4-Benzoxazin-3-one derivative (Compound 5r) | Phytophthora infestans | 15.37 (EC₅₀) | frontiersin.org |
Antihypertensive Activity
The benzimidazole (B57391) scaffold, which can be considered a bioisostere of a benzoate derivative, is present in several antihypertensive drugs. A novel fluorophenyl benzimidazole derivative was shown to have a potent antihypertensive effect in spontaneously hypertensive rats. nih.gov Its mechanism is thought to involve the blockade of the angiotensin II AT1 receptor, an increase in cGMP levels, and modulation of calcium channels. nih.gov Additionally, methylated derivatives of phenyl-2-aminoethyl sulfide (B99878) have been reported to decrease mean arterial pressure following oral administration. nih.gov
Antiulcer Activity
Benzimidazole derivatives are a cornerstone of antiulcer therapy, most notably as proton pump inhibitors. Compounds like omeprazole, which feature a benzimidazole sulfinyl methyl core, are widely used. researchgate.net Research into novel quinazoline-benzimidazole hybrids has identified compounds with significant antiulcer activity in various rat models, in some cases exceeding the potency of omeprazole. researchgate.net The benzimidazole scaffold is recognized for its favorable pharmacological properties, including good bioavailability and low toxicity, making it a privileged structure in the development of anti-ulcer agents. researchgate.net
Antipsychotic Activity
The structural requirements for antipsychotic activity are diverse. However, some complex heterocyclic compounds incorporating features reminiscent of substituted aromatic rings have shown potential. For example, a dibenzoxepino-pyrrolidine derivative, which contains a chlorinated benzene ring system, displays a profile of dopamine (B1211576) D1/D2 antagonism and antiserotonergic properties, characteristic of some antipsychotic agents. nih.gov
Antiviral Activity
Fluorinated and methylated nucleoside analogues represent a major class of antiviral drugs. For instance, 2'-deoxy-2'-fluoro-5-methyl-1-β-D-arabinofuranosyluracil (FMAU), developed initially as an antiviral agent, demonstrates the importance of fluorine and methyl groups in modulating biological activity. nih.gov In other non-nucleoside scaffolds, uracil (B121893) derivatives featuring bis[(benzyloxy)methyl] substitutions have shown profound activity against the influenza H1N1 virus and also inhibit HIV-1 reverse transcriptase. nih.gov Furthermore, 4'-thionucleosides with a 2'-C-methyl group have been synthesized and tested for activity against Hepatitis C virus (HCV) and other viruses in the Flaviviridae family. mdpi.com These examples highlight that the introduction of methyl and fluorine-containing groups to various scaffolds is a valid strategy for discovering new antiviral agents.
Environmental Degradation Pathways and Ecological Fate of Methyl 2 Difluoromethyl Benzoate
Microbial Degradation Mechanisms
The microbial breakdown of xenobiotic compounds is a key process in their environmental removal. For Methyl 2-(difluoromethyl)benzoate, microbial degradation is anticipated to be initiated by enzymatic action, primarily targeting the ester linkage and potentially the aromatic ring.
Role of Esterases in Biodegradation
The initial and most probable step in the microbial degradation of this compound is the hydrolysis of the methyl ester bond, a reaction catalyzed by esterase enzymes. researchgate.netijcmas.com Esterases are a broad class of hydrolase enzymes produced by a wide variety of microorganisms that cleave ester bonds, and they are known to act on a range of synthetic esters. researchgate.net The activity of these enzymes would convert this compound into 2-(difluoromethyl)benzoic acid and methanol.
The presence of the difluoromethyl group at the ortho position may influence the rate of enzymatic hydrolysis. Steric hindrance from substituents on the benzene (B151609) ring can affect the binding of the substrate to the enzyme's active site. However, microbial esterases often exhibit broad substrate specificity, and it is likely that various microbial communities in soil and water possess the enzymatic machinery to carry out this initial transformation.
Identification of Microbial Degradation Products
Following the initial ester hydrolysis, the resulting 2-(difluoromethyl)benzoic acid would be the primary metabolite. The subsequent degradation of this fluorinated benzoic acid derivative is expected to be more challenging for microorganisms. The carbon-fluorine bond is exceptionally stable and requires specific enzymatic systems for cleavage. researchgate.net
Studies on the microbial degradation of other fluorinated benzoates suggest that microorganisms can metabolize these compounds, albeit sometimes slowly. For instance, some bacteria can degrade 2-fluorobenzoate (B1215865) and 4-fluorobenzoate (B1226621) under denitrifying conditions. nih.gov The degradation of fluorinated aromatic compounds often proceeds through hydroxylation of the aromatic ring, followed by ring cleavage. researchgate.net In the case of 2-(difluoromethyl)benzoic acid, a potential pathway could involve dioxygenase enzymes that introduce hydroxyl groups onto the aromatic ring, leading to the formation of catechol-like intermediates. Subsequent ring fission would then break down the aromatic structure. It is also possible that under certain conditions, defluorination may occur, releasing fluoride (B91410) ions into the environment. nih.gov However, the difluoromethyl group is generally more recalcitrant to cleavage than a single fluorine substituent.
Table 1: Plausible Microbial Degradation Products of this compound
| Precursor Compound | Degradation Step | Potential Product |
| This compound | Ester Hydrolysis | 2-(difluoromethyl)benzoic acid |
| This compound | Ester Hydrolysis | Methanol |
| 2-(difluoromethyl)benzoic acid | Ring Hydroxylation | Difluoromethyl-catechol derivatives |
| Difluoromethyl-catechol derivatives | Ring Cleavage | Various aliphatic acid derivatives |
Photodegradation Processes
In the presence of sunlight, particularly ultraviolet (UV) radiation, chemical compounds can undergo photodegradation. This process is likely to be a significant environmental fate pathway for this compound, especially in atmospheric and aquatic environments.
Photolytic Pathways under UV Irradiation
The photodegradation of aromatic compounds like this compound under UV irradiation is typically initiated by the absorption of photons, which excites the molecule to a higher energy state. This can lead to the cleavage of chemical bonds, primarily the C-O bond of the ester group or bonds within the aromatic ring. The process can occur through direct photolysis or be mediated by reactive oxygen species (ROS) present in the environment, such as hydroxyl radicals (•OH).
For aromatic esters, a common photolytic pathway involves the cleavage of the ester bond, leading to the formation of a benzoyl radical and a methoxy (B1213986) radical. These highly reactive species can then participate in a variety of secondary reactions with other molecules, including oxygen and water, to form more stable products. Another potential pathway is the photo-induced cleavage of the C-F bonds, although this is generally considered more energy-intensive.
Identification of Photodegradation Products
The specific products formed during the photodegradation of this compound would depend on the reaction conditions, such as the wavelength of light and the presence of other chemical species. Based on studies of similar aromatic compounds, a range of products can be anticipated. researchgate.netnih.gov
Cleavage of the ester bond would likely lead to the formation of 2-(difluoromethyl)benzoic acid and various oxidized forms of methanol. The benzoyl radical intermediate could also abstract hydrogen atoms to form 2-(difluoromethyl)benzaldehyde. Further oxidation could lead to the formation of hydroxylated derivatives of the parent compound. In the presence of oxygen, complex reactions can occur, potentially leading to the formation of various phenols and other oxygenated aromatic compounds.
Table 2: Potential Photodegradation Products of this compound
| Precursor Compound | Photolytic Process | Potential Product |
| This compound | Ester Bond Cleavage | 2-(difluoromethyl)benzoic acid |
| This compound | Ester Bond Cleavage | 2-(difluoromethyl)benzaldehyde |
| This compound | Ring Hydroxylation | Hydroxylated this compound isomers |
Hydrolytic Degradation in Aquatic Environments
Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. In aquatic environments, the hydrolytic degradation of this compound is a plausible abiotic degradation pathway. This process is dependent on factors such as pH and temperature.
The ester linkage in this compound is susceptible to hydrolysis, which would yield 2-(difluoromethyl)benzoic acid and methanol. The rate of this reaction is typically influenced by the pH of the surrounding water. Under alkaline conditions, saponification (base-catalyzed hydrolysis) can occur, which is generally faster than neutral or acid-catalyzed hydrolysis for esters. zenodo.org
Assessment of Environmental Persistence and Mobility
The environmental persistence and mobility of a chemical are largely governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These parameters determine whether a compound will preferentially reside in water, soil, or air, and its susceptibility to transport within and between these environmental compartments.
For this compound, experimental data on these properties are scarce. However, computational models can provide reliable estimates based on the compound's structure.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Implication for Environmental Fate |
| Molecular Weight | 186.16 g/mol | - |
| Melting Point | 31-35 °C | Solid at standard ambient temperatures, suggesting low volatility. nih.gov |
| Water Solubility (Log S) | -2.86 | Low water solubility, indicating a tendency to partition to solid phases. |
| Octanol-Water Partition Coefficient (Log Kow) | 2.47 | Moderate lipophilicity, suggesting a potential for bioaccumulation in organisms and adsorption to organic matter in soil and sediment. chemsafetypro.com |
| Vapor Pressure | Low (estimated) | As a solid with a relatively high boiling point, it is expected to have low vapor pressure, limiting its transport in the atmosphere. |
The low estimated water solubility and moderate Log Kow value suggest that this compound is likely to exhibit limited mobility in aquatic environments. Instead, it would tend to adsorb to suspended solids, sediment, and soil organic matter. chemsafetypro.com This partitioning behavior reduces its concentration in the water column but can lead to its accumulation in benthic zones and terrestrial ecosystems.
Its persistence in the environment will be a function of its resistance to abiotic and biotic degradation processes. The presence of the difluoromethyl group is expected to increase its recalcitrance compared to its non-fluorinated analogue, methyl benzoate (B1203000).
Comparative Studies of Degradation Pathways with Related Fluorinated Compounds
Biotic Degradation:
The biodegradation of aromatic compounds often proceeds via hydroxylation of the benzene ring, catalyzed by monooxygenase or dioxygenase enzymes, followed by ring cleavage. nih.gov For fluorinated benzoates, this process can be hindered.
Studies on monofluorobenzoates have shown that their degradability depends on the position of the fluorine atom. For instance, some denitrifying bacteria can degrade 2-fluorobenzoate and 4-fluorobenzoate, but not 3-fluorobenzoate. nih.gov The initial step in the anaerobic degradation of 2-fluorobenzoate by certain Pseudomonas strains involves its conversion to 2-fluorobenzoyl-CoA, with subsequent gratuitous elimination of the fluoride ion.
In the case of trifluoromethylated benzoates, such as m-trifluoromethylbenzoate, aerobic bacterial degradation can lead to the accumulation of a recalcitrant intermediate, 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate, following ring fission. nih.gov This indicates that while the initial enzymatic attack on the ring may occur, the complete mineralization of the fluorinated side chain is challenging for microorganisms. The difluoromethyl group in this compound likely presents a similar challenge, potentially leading to the formation of persistent fluorinated aliphatic intermediates. The high stability of the C-F bond makes it resistant to enzymatic cleavage, a key factor in the persistence of many organofluorine compounds. researchgate.net
Abiotic Degradation:
Photochemical degradation can be a significant pathway for the removal of aromatic compounds in the environment, particularly in sunlit surface waters and the atmosphere. For some fluorinated compounds that are resistant to microbial attack, photolysis can be a crucial degradation mechanism. For example, the recalcitrant metabolite of m-trifluoromethylbenzoate was found to be susceptible to degradation by sunlight, leading to the release of fluoride ions. nih.gov It is plausible that this compound could also undergo photochemical transformation, although the specific products and rates would require experimental determination.
Table 2: Comparison of Degradation Characteristics of Related Fluorinated Benzoates
| Compound | Degradation Pathway(s) | Key Findings | Reference(s) |
| 2-Fluorobenzoate | Anaerobic denitrification | Degradable by some Pseudomonas strains with stoichiometric fluoride release. | |
| 4-Fluorobenzoate | Anaerobic denitrification | Readily degraded by stable enrichment cultures from various soil and sediment sources. | nih.gov |
| m-Trifluoromethylbenzoate | Aerobic biodegradation followed by photochemical degradation | Incomplete microbial degradation leading to a persistent fluorinated intermediate, which is then susceptible to photolysis. | nih.gov |
Future Research Directions and Emerging Paradigms in Methyl 2 Difluoromethyl Benzoate Research
Development of Novel and Sustainable Synthetic Routes
The synthesis of methyl 2-(difluoromethyl)benzoate and its derivatives is a key area of ongoing research. Traditional methods for introducing a difluoromethyl group can be harsh and may not be environmentally friendly. Therefore, a significant focus is on developing more sustainable and efficient synthetic strategies.
Current research is exploring the use of solid acid catalysts, such as those based on zirconium and titanium, for the esterification of benzoic acids with methanol. mdpi.com These solid acids offer advantages over traditional liquid acids like sulfuric acid as they are recoverable and reusable, which minimizes the production of acidic wastewater. mdpi.com For instance, a zirconium metal catalyst with a titanium support has shown promise in this regard. mdpi.com
Another avenue of research involves the direct transformation of readily available starting materials. For example, methods are being developed for the defluorinative functionalization of trifluoromethyl arenes to produce other valuable functional groups. rsc.org While not a direct synthesis of this compound, this type of research into C-F bond activation paves the way for more direct and atom-economical routes to difluoromethylated compounds. rsc.org
Future synthetic strategies will likely focus on:
Catalytic Difluoromethylation: Developing new catalysts that can directly introduce the difluoromethyl group onto the aromatic ring with high selectivity and efficiency.
Flow Chemistry: Utilizing continuous-flow reactors to improve reaction control, enhance safety, and allow for easier scalability of synthetic processes. researchgate.net
Biocatalysis: Exploring the use of enzymes to catalyze the formation of this compound, offering a greener and more specific synthetic route.
Exploration of Uncharted Reactivity and Mechanistic Pathways
Understanding the fundamental reactivity of this compound is crucial for unlocking its full potential. The interplay between the electron-withdrawing difluoromethyl group and the ester functionality on the aromatic ring creates a unique electronic environment that can lead to novel chemical transformations.
Recent studies have investigated the reactivity of similar fluorinated benzoates in cross-coupling reactions. For instance, 2,2-difluorovinyl benzoates have been utilized in nickel-catalyzed cross-coupling reactions to form gem-difluoroenol ethers, demonstrating the versatility of the benzoate (B1203000) moiety as a leaving group. nih.gov
Future research in this area will likely involve:
Computational Modeling: Employing density functional theory (DFT) and other computational methods to predict and understand the reactivity of this compound in various reactions.
Novel Transformations: Exploring new reactions that take advantage of the unique electronic properties of the difluoromethylbenzoate scaffold, such as novel C-H activation or cyclization reactions.
Mechanistic Studies: Conducting detailed mechanistic investigations using techniques like kinetic analysis and isotopic labeling to elucidate the pathways of known and new reactions.
Advanced Characterization Techniques for In Situ Monitoring of Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. For the study of this compound, advanced in situ characterization techniques are becoming increasingly important.
Spectroscopic methods that can be employed for in situ monitoring include:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹⁹F NMR, is a powerful tool for tracking the formation and consumption of fluorinated species in a reaction mixture.
Infrared (IR) and Raman Spectroscopy: These techniques can provide real-time information about changes in functional groups during a reaction.
Mass Spectrometry: Techniques like reaction monitoring by mass spectrometry (MS) can identify and quantify reactants, products, and intermediates directly from the reaction vessel.
The development of specialized probes and flow cells compatible with these techniques will be crucial for advancing the in situ analysis of reactions involving this compound.
Design of Next-Generation Functional Materials Incorporating the Difluoromethylbenzoate Scaffold
The unique properties of the difluoromethyl group, such as its lipophilicity and ability to form hydrogen bonds, make it an attractive component for the design of advanced functional materials. The incorporation of the this compound scaffold into polymers, metal-organic frameworks (MOFs), and other materials can lead to enhanced properties and new applications.
Fluorinated linkers are increasingly being used in the synthesis of F-MOFs, which exhibit interesting properties for applications such as gas sorption and separation. rsc.org The difluoromethylbenzoate moiety could serve as a versatile building block for creating novel F-MOFs with tailored pore sizes and functionalities. rsc.org
Future research in this area will focus on:
Polymer Chemistry: Synthesizing polymers containing the difluoromethylbenzoate unit to create materials with improved thermal stability, chemical resistance, and specific optical or electronic properties.
Metal-Organic Frameworks: Designing and synthesizing novel MOFs using difluoromethylbenzoate-based linkers for applications in catalysis, gas storage, and sensing. rsc.org
Liquid Crystals: Investigating the potential of this compound derivatives to form liquid crystalline phases with unique electro-optical properties.
Deeper Elucidation of Biological Targets and Structure-Activity Relationships
The introduction of fluorine atoms into organic molecules can significantly impact their biological activity. Benzoate derivatives, in general, have been studied for a range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The difluoromethyl group can act as a bioisostere for other functional groups and can influence a molecule's binding affinity to biological targets.
Methyl-2-formyl benzoate, a related compound, is recognized as a bioactive precursor in the synthesis of various pharmacologically active compounds. researchgate.net This suggests that the benzoate scaffold itself is a valuable starting point for drug discovery.
Future research directions include:
Screening for Biological Activity: Systematically screening this compound and its derivatives against a wide range of biological targets to identify potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogs with systematic variations to the difluoromethylbenzoate scaffold to understand how structural modifications affect biological activity. researchgate.net
Target Identification and Validation: For compounds that show promising biological activity, identifying their specific molecular targets and validating their mechanism of action.
Comprehensive Environmental Risk Assessment and Remediation Strategies
As with any synthetic chemical, a thorough understanding of the environmental fate and potential risks associated with this compound is essential. Fluorinated organic compounds can be persistent in the environment, and their potential for bioaccumulation and toxicity needs to be carefully evaluated. ny.govscholaris.ca
Research on the environmental fate of other fluorinated carboxylic acids has shown that their biodegradability can be limited, and they may persist in water and soil. acs.orgscholaris.ca While some microbial defluorination has been observed for certain structures, many per- and polyfluoroalkyl substances (PFAS) are resistant to degradation. acs.org
Future research should focus on:
Biodegradation Studies: Investigating the aerobic and anaerobic biodegradation of this compound in various environmental matrices, such as soil and water. acs.org
Toxicity Assessment: Conducting comprehensive ecotoxicological studies to determine the potential impact of the compound on various organisms.
Remediation Technologies: Developing effective methods for the removal and degradation of this compound from contaminated environments, should the need arise.
Q & A
Q. How to address discrepancies in reported bioactivity data for difluoromethyl-substituted benzoates?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., fixed enzyme concentrations, pH). Meta-analyses of published data (via tools like RevMan) identify outliers. Structure-activity relationship (SAR) studies clarify substituent effects, while batch-to-batch purity checks ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
